molecular formula C67H105N17O29 B009741 Prosomatostatin cryptic peptide CAS No. 105655-57-0

Prosomatostatin cryptic peptide

Cat. No. B009741
M. Wt: 1612.6 g/mol
InChI Key: PZDUKBUUADSZHX-KXTAMRJUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prosomatostatin cryptic peptide is a naturally occurring peptide that is derived from the precursor protein somatostatin. This peptide is known for its ability to inhibit the secretion of growth hormone and insulin-like growth factor 1 (IGF-1). The peptide has been the focus of extensive research due to its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of prosomatostatin cryptic peptide involves the inhibition of growth hormone and Prosomatostatin cryptic peptide secretion. The peptide binds to somatostatin receptors on the surface of cells in the pituitary gland and other tissues, which then leads to a decrease in the secretion of growth hormone and Prosomatostatin cryptic peptide.

Biochemical And Physiological Effects

Prosomatostatin cryptic peptide has a number of biochemical and physiological effects. The peptide has been shown to inhibit the proliferation and survival of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, the peptide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using prosomatostatin cryptic peptide in lab experiments is that it is a naturally occurring peptide, which means that it is less likely to have toxic effects than synthetic compounds. Additionally, the peptide has been extensively studied and its mechanism of action is well understood. However, one limitation of using the peptide in lab experiments is that it may be difficult to obtain in large quantities, which could limit its use in certain studies.

Future Directions

There are a number of future directions for research on prosomatostatin cryptic peptide. One area of interest is the development of new therapeutic applications for the peptide, particularly in the treatment of cancer and neurodegenerative disorders. Additionally, further research is needed to better understand the mechanism of action of the peptide and to identify potential side effects or limitations of its use. Finally, there is a need for the development of new methods for synthesizing the peptide in large quantities, which could make it more widely available for research and therapeutic use.

Synthesis Methods

Prosomatostatin cryptic peptide can be synthesized using a variety of methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain using a solid support. Recombinant DNA technology involves the insertion of the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide.

Scientific Research Applications

Prosomatostatin cryptic peptide has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that the peptide has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, the peptide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

CAS RN

105655-57-0

Product Name

Prosomatostatin cryptic peptide

Molecular Formula

C67H105N17O29

Molecular Weight

1612.6 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C67H105N17O29/c1-28(2)23-38(78-54(99)31(6)72-58(103)40(26-50(94)95)81-60(105)39(25-46(69)87)79-57(102)36(15-19-48(90)91)76-64(109)52(70)33(8)85)59(104)77-37(16-20-49(92)93)65(110)83-21-9-11-43(83)62(107)75-35(14-18-47(88)89)56(101)80-41(27-51(96)97)61(106)82-42(24-29(3)4)66(111)84-22-10-12-44(84)63(108)74-34(13-17-45(68)86)55(100)71-30(5)53(98)73-32(7)67(112)113/h28-44,52,85H,9-27,70H2,1-8H3,(H2,68,86)(H2,69,87)(H,71,100)(H,72,103)(H,73,98)(H,74,108)(H,75,107)(H,76,109)(H,77,104)(H,78,99)(H,79,102)(H,80,101)(H,81,105)(H,82,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,52-/m0/s1

InChI Key

PZDUKBUUADSZHX-KXTAMRJUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N)O

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Other CAS RN

105655-57-0

sequence

TENDALEPEDLPQAA

synonyms

prosomatostatin (63-77)
prosomatostatin cryptic peptide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.